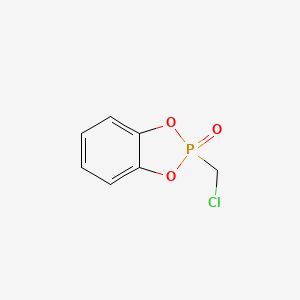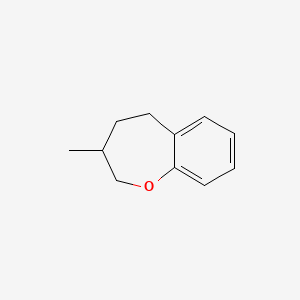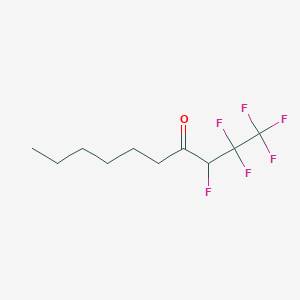![molecular formula C6H6F2Se B14309405 3,3-Difluoro-2-selenabicyclo[2.2.1]hept-5-ene CAS No. 116202-54-1](/img/structure/B14309405.png)
3,3-Difluoro-2-selenabicyclo[2.2.1]hept-5-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Difluoro-2-selenabicyclo[221]hept-5-ene is a unique organoselenium compound characterized by its bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-2-selenabicyclo[2.2.1]hept-5-ene typically involves the reaction of a suitable bicyclic precursor with selenium and fluorinating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by selective fluorination and selenation steps. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Difluoro-2-selenabicyclo[2.2.1]hept-5-ene undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions.
Major Products
The major products formed from these reactions include selenoxides, selenones, and various substituted derivatives depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3,3-Difluoro-2-selenabicyclo[2.2.1]hept-5-ene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organoselenium compounds.
Biology: Its derivatives are studied for their potential biological activities, including antioxidant and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly in designing selenium-containing pharmaceuticals.
Industry: It is used in the development of advanced materials, including polymers and catalysts
Wirkmechanismus
The mechanism by which 3,3-Difluoro-2-selenabicyclo[2.2.1]hept-5-ene exerts its effects involves the interaction of the selenium atom with biological molecules. Selenium can form selenoenzymes that play a role in redox reactions and antioxidant defense. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azabicyclo[2.2.1]hept-5-en-3-one: Known for its use in the synthesis of carbocyclic nucleosides.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: Used in organic synthesis and as an intermediate in the production of other chemicals.
Uniqueness
3,3-Difluoro-2-selenabicyclo[2.2.1]hept-5-ene is unique due to the presence of both selenium and fluorine atoms in its structure. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
116202-54-1 |
|---|---|
Molekularformel |
C6H6F2Se |
Molekulargewicht |
195.08 g/mol |
IUPAC-Name |
3,3-difluoro-2-selenabicyclo[2.2.1]hept-5-ene |
InChI |
InChI=1S/C6H6F2Se/c7-6(8)4-1-2-5(3-4)9-6/h1-2,4-5H,3H2 |
InChI-Schlüssel |
SKLNLGQEZFBUGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C=CC1[Se]C2(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


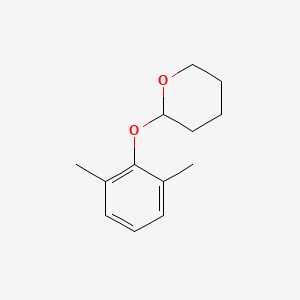

![1-Methyl-4-(2-methylthiiran-2-yl)-7-thiabicyclo[4.1.0]heptane](/img/structure/B14309335.png)
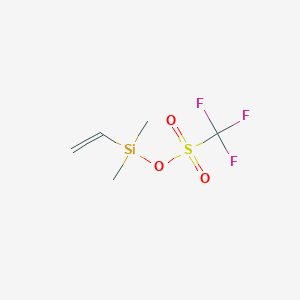
![1-Methyl-4-({2-[(4-methylphenoxy)methyl]prop-2-en-1-yl}oxy)benzene](/img/structure/B14309339.png)
![Diethyl 2-[2-(dibenzylamino)ethyl]-3-oxobutanedioate](/img/structure/B14309342.png)
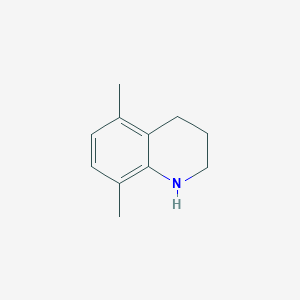
![3,3'-[Carbonothioylbis(azanediylmethylene)]bis(6-hydroxybenzoic acid)](/img/structure/B14309354.png)
![Diphenyl [(phenylsulfanyl)methyl]phosphonate](/img/structure/B14309361.png)
![2,5-Bis[4-(dimethylamino)-2-methylbutan-2-yl]benzene-1,4-diol](/img/structure/B14309363.png)
![3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene-24-sulfinic acid](/img/structure/B14309365.png)
